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Introduction
3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal

chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its boronic

acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the

incorporation of a methylaminocarbonylphenyl group into various heterocyclic scaffolds, a

common strategy in the design of inhibitors targeting key signaling pathways implicated in

cancer and other diseases. A significant application of this compound is in the preparation of

thiazolopyridinylacetamide derivatives that act as inhibitors of the Phosphoinositide 3-kinase

(PI3K) and mechanistic Target of Rapamycin (mTOR) kinases.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell

proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a

hallmark of many human cancers, making its components attractive targets for therapeutic

intervention.[2] Dual inhibitors of PI3K and mTOR are of particular interest as they can

simultaneously block multiple nodes in this critical pathway, potentially leading to a more

profound and durable anti-cancer effect.[4]
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Application: Synthesis of PI3K/mTOR Inhibitors
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a key reagent for the synthesis of

a variety of kinase inhibitors. A prominent example is its use in constructing the core structure

of thiazolopyridinylacetamide-based PI3K/mTOR inhibitors. The general synthetic strategy

involves a Suzuki-Miyaura coupling reaction between 3-(N-
Methylaminocarbonyl)phenylboronic acid and a halogenated thiazolopyridinylacetamide

core. This reaction efficiently forms a C-C bond, linking the phenylboronic acid-derived

fragment to the heterocyclic system.

Mechanism of Action of Boronic Acid-Based Inhibitors
While 3-(N-Methylaminocarbonyl)phenylboronic acid is primarily a synthetic intermediate in

this context, the boronic acid functional group itself is a well-established pharmacophore in

medicinal chemistry. Boronic acids are known to form reversible covalent bonds with the

catalytic serine or threonine residues in the active sites of certain enzymes, mimicking the

tetrahedral transition state of the enzymatic reaction. This mechanism is particularly relevant for

serine proteases but also has implications for kinase inhibition, where interactions with active

site residues can lead to potent and selective inhibition.

Quantitative Data: Representative PI3K/mTOR
Inhibitors
While specific IC50 values for a thiazolopyridinylacetamide derivative synthesized directly from

3-(N-Methylaminocarbonyl)phenylboronic acid are not readily available in the public

domain, the following table presents a summary of the inhibitory activities of several

representative dual PI3K/mTOR inhibitors to provide a benchmark for the potency of this class

of compounds.
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Compound
Name/ID

PI3Kα IC50 (nM) mTOR IC50 (nM)
Cell Line/Assay
Conditions

PI-103 8 20 In vitro kinase assay

NVP-BEZ235 4 21 In vitro kinase assay

GDC-0980 (Apitolisib) 5 17 In vitro kinase assay

VS-5584 (SB2343) 2.6 3.7 In vitro kinase assay

Gedatolisib 0.4 1.1 In vitro kinase assay

Experimental Protocols
Synthesis of a Thiazolopyridinylacetamide PI3K/mTOR
Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(N-
Methylaminocarbonyl)phenylboronic acid with a hypothetical brominated

thiazolopyridinylacetamide precursor.

Materials:

3-(N-Methylaminocarbonyl)phenylboronic acid

2-bromo-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-5-amine (or similar halogenated core)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a reaction flask, add the brominated thiazolopyridinylacetamide core (1.0 eq), 3-(N-
Methylaminocarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield

the desired thiazolopyridinylacetamide inhibitor.

Caption: Synthetic workflow for a PI3K/mTOR inhibitor.

In Vitro PI3Kα Kinase Assay Protocol
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This protocol is for determining the in vitro inhibitory activity of a compound against the PI3Kα

isoform using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant human PI3Kα enzyme

PI3K substrate (e.g., PIP2)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

Test compound (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

White opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in

kinase assay buffer to the desired final concentrations.

Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

Add the PI3Kα enzyme and the lipid substrate solution to each well.

Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically

10-25 µL.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-

Glo™ Reagent according to the manufacturer's instructions. This involves a first step to
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deplete the remaining ATP and a second step to convert ADP to ATP, which is then used to

generate a luminescent signal.

Incubate the plate as recommended by the assay kit manufacturer.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay Protocol
This protocol outlines a method for assessing the inhibitory activity of a compound against

mTOR kinase using an immunoprecipitation-based assay.

Materials:

Cell line expressing mTOR (e.g., HEK293T)

Cell lysis buffer (e.g., CHAPS-based buffer)

Anti-mTOR antibody

Protein A/G agarose beads

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

Inactive substrate (e.g., recombinant 4E-BP1)

[γ-³²P]ATP or a non-radioactive ATP detection system

Test compound (dissolved in DMSO)

Scintillation counter or phosphorimager (for radioactive assay) or appropriate detection

reagents for non-radioactive assays.

Procedure:
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Lyse the cells and immunoprecipitate mTOR using an anti-mTOR antibody and protein A/G

agarose beads.

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

Resuspend the beads in kinase assay buffer.

Prepare a serial dilution of the test compound in DMSO and further dilute in kinase assay

buffer.

Add the diluted test compound or vehicle (DMSO) to the tubes containing the mTOR

immunoprecipitates.

Add the inactive substrate (e.g., 4E-BP1).

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).

Incubate the reaction at 30 °C for 20-30 minutes with gentle agitation.

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

Separate the reaction products by SDS-PAGE.

If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated

substrate using a phosphorimager. For non-radioactive methods, perform a Western blot

using a phospho-specific antibody for the substrate.

Determine the percent inhibition at each compound concentration and calculate the IC50

value.
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Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by

growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt.
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Akt, in turn, phosphorylates and regulates numerous downstream targets, including the

activation of mTORC1, which promotes protein synthesis and cell growth.
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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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